molecular formula C7H3BrF4O B1403862 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene CAS No. 936249-95-5

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene

Cat. No.: B1403862
CAS No.: 936249-95-5
M. Wt: 259 g/mol
InChI Key: PZFFODLNPPFVHM-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine, two fluorine atoms, and a difluoromethoxy group. Its molecular formula is C₇H₃BrF₄O, with a molecular weight of approximately 259.9 g/mol (calculated). The difluoromethoxy group (–OCF₂) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFODLNPPFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-5-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular attributes of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene (Target) C₇H₃BrF₄O ~259.9 Br, 2×F (on ring), –OCF₂
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br, 3×F (on ring), –OCF₂ linked to a second brominated/fluorinated phenyl ring
1-Bromo-4-benzyloxy-3,5-difluorobenzene C₁₃H₉BrF₂O 307.11 Br, 2×F (on ring), –OCH₂C₆H₅ (benzyloxy)
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 2×Br, 2×F (on ring)
5-Bromo-1-chloro-2,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br, Cl, 2×F (on ring)
5-Bromo-1,2,3-trifluorobenzene C₆H₂BrF₃ 210.98 Br, 3×F (on ring)

Reactivity and Electronic Effects

  • Target Compound : The –OCF₂ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and hindering electrophilic substitution reactions. Bromine and fluorine substituents further deactivate the ring .
  • 1-Bromo-4-benzyloxy-3,5-difluorobenzene : The benzyloxy group (–OCH₂C₆H₅) is less electron-withdrawing than –OCF₂, leading to higher ring reactivity. The bulky benzyl group may also sterically hinder certain reactions .
  • 1,4-Dibromo-2,3-difluorobenzene : The absence of oxygen-containing substituents simplifies the structure. Two bromine atoms make it highly reactive in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O and a molecular weight of 259.00 g/mol. This compound features a unique structure that incorporates both bromine and difluoromethoxy groups, which significantly influence its biological activity and chemical reactivity.

Chemical Structure

The structural representation of this compound can be summarized as follows:

  • Molecular Formula : C7H3BrF4O
  • CAS Number : 936249-95-5

Physical Properties

PropertyValue
Molecular Weight259.00 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless to light yellow liquid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups such as bromine and fluorine enhances its lipophilicity and potential for bioactivity.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.
  • Receptor Interaction : Its structural features may allow it to bind to receptors, modulating their activity and influencing cellular responses.

Case Studies

  • Anticancer Activity : A study explored the potential anticancer properties of difluoromethylated compounds. Compounds with similar structures demonstrated inhibition of cancer cell proliferation through apoptosis induction in vitro. Research indicates that the introduction of difluoromethoxy groups can enhance the selectivity and potency against cancer cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of fluorinated aromatic compounds. Results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
5-Bromo-2-fluorobenzeneC6H4BrFModerate antimicrobial properties
1-Difluoromethoxy-2-nitrobenzeneC7H6F2NPotential anticancer activity
4-Fluoro-3-methoxybenzoic acidC9H9F3O2Anti-inflammatory effects

Recent Advances in Synthesis

Recent studies have focused on the synthesis of difluoromethylated compounds using innovative methods such as:

  • Metal-Catalyzed Reactions : These methods facilitate the formation of C–CF₂H bonds in a selective manner, allowing for the efficient synthesis of difluoromethoxy-substituted benzenes.
  • Radical Chemistry : New protocols involving radical mechanisms have been developed to introduce difluoromethoxy groups onto aromatic systems effectively.

Toxicological Assessment

Toxicological studies are crucial for evaluating the safety profile of this compound. Preliminary assessments indicate that while it exhibits bioactivity, further studies are needed to fully understand its genotoxicity and long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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